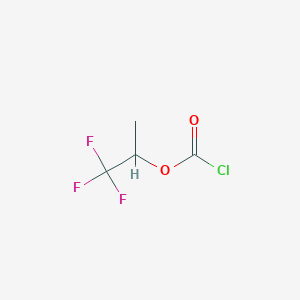

1,1,1-Trifluoropropan-2-yl carbonochloridate

Description

BenchChem offers high-quality 1,1,1-Trifluoropropan-2-yl carbonochloridate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,1,1-Trifluoropropan-2-yl carbonochloridate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,1,1-trifluoropropan-2-yl carbonochloridate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4ClF3O2/c1-2(4(6,7)8)10-3(5)9/h2H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBGUMWDAVOODOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(F)(F)F)OC(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4ClF3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.52 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Stability of 1,1,1-Trifluoropropan-2-yl Carbonochloridate in Various Solvents

CAS Number: 136205-25-9

Synonyms: 1,1,1-Trifluoroisopropyl chloroformate; Carbonochloridic acid, 2,2,2-trifluoro-1-methylethyl ester

Molecular Formula:

Executive Summary

1,1,1-Trifluoropropan-2-yl carbonochloridate is a specialized fluorinated electrophile used primarily for the introduction of the 1,1,1-trifluoroisopropyl moiety into pharmacophores (carbamates and carbonates). Its stability profile is governed by two competing electronic factors: the strong electron-withdrawing nature of the trifluoromethyl (

Core Stability Directive:

-

Intrinsic Instability: High. The compound is moisture-sensitive (rapid hydrolysis) and thermally labile (susceptible to elimination).

-

Preferred Solvents: Anhydrous halogenated hydrocarbons (DCM,

) or non-polar aromatics (Toluene). -

Critical Incompatibility: DMSO (nucleophilic attack), DMF (catalytic decomposition), and protic solvents (immediate solvolysis).

This guide provides a mechanistic analysis of solvent interactions, detailed handling protocols, and a self-validating stability testing workflow.

Chemical Profile & Reactivity[3][4][5]

Structural Determinants of Stability

The stability of this chloroformate differs significantly from its non-fluorinated analog (isopropyl chloroformate) due to the

-

Enhanced Carbonyl Electrophilicity: The

group exerts a strong inductive effect ( -

Inhibited

Ionization: Unlike standard secondary chloroformates, the destabilizing effect of the

Physical Properties (Estimated)

-

State: Colorless to light yellow liquid.

-

Boiling Point: Predicted ~85–95 °C (at 760 mmHg); typically distilled under reduced pressure.

-

Density: ~1.3–1.4 g/mL.

Solvent Compatibility Matrix

The following matrix categorizes solvents based on kinetic stability data and mechanistic prediction.

| Solvent Class | Specific Solvent | Stability Rating | Mechanistic Risk / Notes |

| Chlorinated | Dichloromethane (DCM) | Recommended | Inert. Excellent solubility. Best for low-temp reactions. |

| Chloroform ( | Recommended | Ensure acid-free (stabilized with amylene, not EtOH). | |

| Aromatic | Toluene | Recommended | High stability. Higher boiling point allows for thermal stress if not controlled. |

| Ethers | THF | Caution | Usable if anhydrous/peroxide-free. Lewis acids may catalyze ring opening. |

| MTBE | Caution | Good alternative to THF. Lower water miscibility reduces hydrolysis risk. | |

| Polar Aprotic | Acetonitrile (MeCN) | Caution | Usable for short durations. Trace water leads to rapid hydrolysis. |

| DMF | Contraindicated | HIGH RISK. Forms Vilsmeier-Haack type adducts; catalyzes decomposition. | |

| DMSO | Contraindicated | HIGH RISK. Acts as an oxidant/nucleophile. Violent decomposition possible. | |

| Protic | Water, Alcohols | Contraindicated | Immediate solvolysis to alcohol/carbonate + HCl. |

| Basic | Pyridine/Et3N (Neat) | Contraindicated | Polymerization/Elimination risk. Use only as stoichiometric additive. |

Mechanisms of Degradation

Understanding how the reagent fails is critical for troubleshooting.

Hydrolysis (Moisture Sensitivity)

Water attacks the highly activated carbonyl carbon.

-

Result: Formation of 1,1,1-trifluoro-2-propanol and release of corrosive HCl gas.

Thermal Decomposition ( vs Elimination)

While alkyl chloroformates often degrade via Internal Nucleophilic Substitution (

DMSO-Mediated Decomposition

DMSO acts as a nucleophile at the oxygen atom, attacking the carbonyl or the alkyl group (Swern-type activation), leading to complex mixtures and potential pressure buildup.

Figure 1: Primary degradation pathways. Note the divergence between hydrolytic and thermal outcomes.

Experimental Protocols

Protocol: Quantitative Stability Assessment via NMR

This protocol is the "Gold Standard" for validating reagent integrity.

Materials:

-

Reagent: 1,1,1-Trifluoropropan-2-yl carbonochloridate (~50 mg).

-

Solvent: Anhydrous

(or deuterated solvent of interest). -

Internal Standard:

-Trifluorotoluene (inert reference). -

NMR Tube: Young's tap NMR tube (strictly air-free).

Workflow:

-

Preparation: In a glovebox or under Ar flow, dissolve 50 mg reagent and 10 mg Internal Standard in 0.6 mL solvent.

-

Baseline Scan (

): Acquire-

Expected Shift (Reagent): ~ -75 to -78 ppm (doublet).

-

Impurity Shift (Alcohol): Distinct shift (typically upfield/downfield by 0.5-1.0 ppm from reagent).

-

Impurity Shift (Fluoride): -120 to -150 ppm (if HF forms).

-

-

Stress Test: Incubate tube at desired temperature (e.g., 25°C, 40°C).

-

Time-Course: Acquire spectra at 1h, 4h, 24h.

-

Quantification: Integrate Reagent

peak vs. Internal Standard.

Figure 2: Self-validating stability testing workflow using Quantitative

Handling & Storage Recommendations

-

Storage: -20°C under Argon/Nitrogen. Do not store in a freezer sharing space with aqueous buffers or strong bases.

-

Handling: Use Schlenk technique. Syringes should be oven-dried and purged.

-

Quenching: Quench excess reagent with Methanol/Pyridine mixture at 0°C, then wash with dilute aqueous acid.

References

-

Compound Registry: 1,1,1-Trifluoropropan-2-yl carbonochloridate.[1][2][3] CAS Common Chemistry. CAS No. 136205-25-9.[1][2][3]

- General Chloroformate Stability: Kevill, D. N. (2008). "Solvolytic displacement reactions of acid chlorides and chloroformates.

-

Fluoroalkyl Reagent Behavior: Husek, P. (1998). "Chloroformates in gas chromatography as general purpose derivatizing agents." Journal of Chromatography B, 717(1-2), 57-91. Link

-

Mechanistic Insight (Grunwald-Winstein): D'Souza, M. J., & Kevill, D. N. (2014). "Influence of Sulfur for Oxygen Substitution in the Solvolytic Reactions of Chloroformate Esters." International Journal of Molecular Sciences, 15(4), 5643–5658. Link

Sources

Safety data and toxicology of 1,1,1-Trifluoropropan-2-yl carbonochloridate

An In-depth Technical Guide: Safety Data and Toxicology of 1,1,1-Trifluoropropan-2-yl carbonochloridate

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,1-Trifluoropropan-2-yl carbonochloridate is a specialized chemical reagent utilized in complex organic synthesis, particularly within the pharmaceutical and agrochemical industries. Its unique structure, featuring a trifluoromethyl group, makes it a valuable building block for introducing fluorine into target molecules, a strategy often employed to enhance metabolic stability, binding affinity, and other pharmacokinetic properties. However, the same reactive characteristics that make this compound useful also necessitate a thorough understanding of its potential hazards.

This technical guide provides a comprehensive overview of the available safety data and toxicological profile of 1,1,1-Trifluoropropan-2-yl carbonochloridate. As a Senior Application Scientist, the goal is not merely to list hazards but to provide a framework for risk assessment and management. This document synthesizes information from safety data sheets (SDS) and general toxicological principles to empower researchers to handle this reagent with the highest degree of safety and scientific integrity. We will delve into its known toxicological endpoints, address significant data gaps, and outline robust protocols for safe handling, exposure control, and emergency response.

Section 1: Chemical and Physical Properties

A foundational understanding of a chemical's physical properties is essential for predicting its behavior in a laboratory setting and for designing appropriate storage and handling protocols.

| Property | Value | Source |

| Molecular Formula | C4H4ClF3O2 | Inferred from name |

| Molecular Weight | 190.52 g/mol | Inferred from formula |

| Appearance | No data available; likely a liquid | General chemical knowledge |

| Boiling Point | No data available | N/A |

| Density | No data available | N/A |

| Storage Temperature | 2 – 8 °C (Refrigerated) | [1][2] |

Section 2: Hazard Identification and GHS Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating hazard information. 1,1,1-Trifluoropropan-2-yl carbonochloridate is classified as a highly hazardous substance.

GHS Pictograms:

-

Signal Word: Danger

Hazard Statements (H-Statements):

-

H301 + H311 + H331: Toxic if swallowed, in contact with skin or if inhaled.

-

H314: Causes severe skin burns and eye damage.

-

H411: Toxic to aquatic life with long lasting effects.

-

Supplemental: Corrosive to the respiratory tract.

Precautionary Statements (P-Statements):

-

P260: Do not breathe dust/fume/gas/mist/vapors/spray.

-

P273: Avoid release to the environment.

-

P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.

-

P301 + P310 + P330: IF SWALLOWED: Immediately call a POISON CENTER/doctor. Rinse mouth.

-

P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/ shower.

-

P304 + P340 + P310: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER/doctor.

-

P305 + P351 + P338 + P310: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER/doctor.

-

P403 + P233: Store in a well-ventilated place. Keep container tightly closed.

-

P405: Store locked up.

Section 3: Toxicological Profile

The toxicological data for 1,1,1-Trifluoropropan-2-yl carbonochloridate is limited, with most information derived from acute toxicity assessments. A significant concern is the lack of data on chronic effects, such as carcinogenicity and mutagenicity.

Known Toxicological Data

The primary quantitative toxicological value available is for acute oral toxicity.

| Endpoint | Species | Route | Value | Classification |

| LD50 | Rat | Oral | 804 mg/kg | Category 3 (Toxic) |

Data sourced from Sigma-Aldrich Safety Data Sheet.

Data Gaps: Crucially, there is no readily available data for the following toxicological endpoints:

-

Skin Corrosion/Irritation (classified as corrosive based on chemical properties)

-

Serious Eye Damage/Irritation (classified as causing serious damage based on chemical properties)

-

Respiratory or Skin Sensitization

-

Germ Cell Mutagenicity

-

Carcinogenicity[3]

-

Reproductive Toxicity

-

Specific Target Organ Toxicity (Single and Repeated Exposure)

Primary Toxicological Concerns

Corrosivity: As a carbonochloridate, this compound is highly reactive with water and nucleophiles. Upon contact with moisture (e.g., on skin, eyes, or in the respiratory tract), it can hydrolyze to form hydrochloric acid (HCl) and 1,1,1-trifluoropropan-2-ol, leading to severe chemical burns. The H314 classification underscores this danger.

Hydrogen Fluoride (HF) Release: A critical and potentially overlooked hazard is its classification as a "Strong hydrogen fluoride-releaser". Thermal decomposition or reaction with certain substances can liberate hydrogen fluoride.[1][4] HF is an extremely toxic and corrosive gas that can cause severe respiratory damage, and skin contact with substances that release HF can lead to deep, painful burns and systemic toxicity (hypocalcemia) if not treated immediately and appropriately. This is the rationale behind the specific first aid recommendation of calcium gluconate paste.

Proposed Toxicological Assessment Workflow

For a compound with limited public data, a drug development organization would typically follow a tiered approach to assess its toxicological risk. This workflow ensures that the most critical data is gathered efficiently while minimizing the use of animal testing.

Caption: Proposed workflow for assessing the toxicology of a novel chemical entity.

Exemplary Protocol: Bacterial Reverse Mutation Test (Ames Test - OECD 471) This protocol is a self-validating system for assessing mutagenic potential.

-

Objective: To detect gene mutations induced by the test chemical using strains of Salmonella typhimurium and Escherichia coli.

-

Rationale: A positive result in the Ames test is a strong indicator of potential carcinogenicity and necessitates more stringent handling protocols. It is a foundational in vitro screen in drug development.

-

Methodology:

-

Strain Selection: Use a minimum of five strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA or WP2 uvrA (pKM101)).

-

Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (e.g., a post-mitochondrial fraction, S9, from the liver of rats treated with an inducer like Aroclor 1254 or a phenobarbital/β-naphthoflavone combination). This is critical because many chemicals only become mutagenic after being metabolized.

-

Dose Selection: Use a minimum of five different analyzable concentrations of the test article, with the highest concentration showing evidence of toxicity or being 5 µL/plate or 5 mg/plate.

-

Controls:

-

Negative (Solvent) Control: Demonstrates the spontaneous reversion rate.

-

Positive Controls: Strain-specific mutagens (e.g., sodium azide for TA1535, 2-nitrofluorene for TA98) are used with and without S9 to validate the sensitivity of the test system.

-

-

Procedure:

-

Combine the test article, bacterial culture, and (if applicable) S9 mix in molten top agar.

-

Pour the mixture onto minimal glucose agar plates.

-

Incubate at 37 ± 1 °C for 48-72 hours.

-

-

Data Analysis: Count the number of revertant colonies on each plate. A positive response is defined as a concentration-related increase over the negative control and/or a reproducible increase at one or more concentrations with the number of revertants reaching a threshold (e.g., twice the solvent control value).

-

Section 4: Safe Handling and Exposure Control

Given its high acute toxicity and corrosivity, strict exposure controls are mandatory.

Engineering Controls

-

Chemical Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be performed inside a certified chemical fume hood to prevent inhalation of vapors.[1]

-

Safety Shower and Eyewash Station: An operational and easily accessible safety shower and eyewash station are essential in the immediate work area.[1]

-

Ventilation: Use only in a well-ventilated area.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is required to protect against the dual threats of systemic toxicity and severe corrosive burns.

| Protection Type | Specification | Rationale |

| Hand Protection | Handle with gloves inspected prior to use. Use proper glove removal technique. Dispose of contaminated gloves after use.[2] Recommended materials: Butyl rubber or Viton®. | Protects against dermal absorption (H311) and chemical burns (H314). Double-gloving is recommended. |

| Eye/Face Protection | Chemical splash goggles and a full-face shield.[2] | Protects against splashes that can cause severe eye damage (H314). A face shield protects the entire face. |

| Skin/Body Protection | Chemical-resistant lab coat, apron, and closed-toe shoes. Consider a chemically-resistant suit for larger quantities. | Prevents skin contact (H311) and contamination of personal clothing. |

| Respiratory Protection | Not typically required if used in a fume hood. For emergencies or spill cleanup, a full-face respirator with an appropriate combination cartridge (e.g., for organic vapors and acid gases) is necessary. | Protects against inhalation of toxic and corrosive vapors (H331). |

Handling and Storage Workflow

A logical workflow minimizes the risk of accidental exposure or release.

Caption: Logical workflow for the safe handling and storage of the reagent.

Storage Conditions:

-

Temperature: 2–8 °C.[1]

-

Atmosphere: Store under an inert gas if possible, as it is likely moisture-sensitive.[2]

-

Security: Store locked up.[3]

-

Incompatibilities: Keep away from strong oxidizing agents, strong bases, water, and moisture.[1][5]

Section 5: Emergency and First Aid Procedures

Immediate and correct response to an exposure is critical to minimizing harm.

| Exposure Route | First Aid Procedure |

| Inhalation | Move person to fresh air. If breathing stops, apply artificial respiration. Call a physician immediately. |

| Skin Contact | CRITICAL: Take off immediately all contaminated clothing. Rinse skin with copious amounts of water/shower for at least 15 minutes. Apply 2.5% calcium gluconate gel to the affected area. Call a physician immediately. This is a specific treatment for potential hydrogen fluoride exposure. |

| Eye Contact | Rinse out with plenty of water for at least 15 minutes. Immediately call an ophthalmologist. Remove contact lenses if present and easy to do. |

| Ingestion | Give water to drink (two glasses at most). Do NOT induce vomiting. Seek medical advice immediately. |

Spill Response:

-

Evacuate: Evacuate non-essential personnel from the area.

-

Ventilate: Ensure adequate ventilation.

-

Contain: Do not let the product enter drains. Collect spillage.

-

Absorb: Take up with liquid-absorbent material (e.g., Chemizorb® or vermiculite).

-

Dispose: Place in a suitable, closed container for disposal by an approved waste disposal plant.

-

Clean: Clean the affected area thoroughly.

Conclusion

1,1,1-Trifluoropropan-2-yl carbonochloridate is a potent and valuable synthetic reagent that must be treated with extreme caution. The primary hazards are its high acute toxicity via all routes of exposure, its severe corrosivity to skin, eyes, and the respiratory tract, and its potential to release highly toxic hydrogen fluoride. The significant lack of chronic toxicity data mandates the adoption of the most stringent safety protocols, treating the compound as potentially carcinogenic, mutagenic, or a reproductive toxin until proven otherwise. By understanding these risks and adhering to the engineering controls, personal protective equipment standards, and emergency procedures outlined in this guide, researchers can mitigate the hazards and utilize this compound safely in the pursuit of scientific advancement.

References

-

MilliporeSigma, Safety Data Sheet. [Link]

-

Ichor Life Sciences, Preclinical Toxicology Studies. [Link]

-

AAPPTec, Safety Data Sheet for Fmoc-Cl. [Link]

-

MG Chemicals, Safety Data Sheet. [Link]

-

Cleanchem Laboratories, Material Safety Data Sheets. [Link]

-

Safe Work Australia, GHS Hazardous Chemical Information List. [Link]

Sources

Beyond Mosher’s: The Evolution and Utility of 1,1,1-Trifluoropropan-2-yl Carbonochloridate in Chiral Analysis

Executive Summary

1,1,1-Trifluoropropan-2-yl carbonochloridate (often abbreviated as TFPC-Cl or TF-2-PC to distinguish from prolyl derivatives) represents a critical evolution in the field of chiral derivatizing agents (CDAs). While Mosher’s acid chloride remains the gold standard for NMR spectroscopy, TFPC-Cl was developed to address a specific limitation in gas chromatography (GC): the need for high volatility combined with strong chiral discrimination.

This guide details the history, synthesis, and application of TFPC-Cl. Unlike bulky reagents that degrade chromatographic resolution, TFPC-Cl leverages the electron-withdrawing power of the trifluoromethyl group to enhance volatility and prevent racemization, making it indispensable for the enantiomeric analysis of sterically hindered amines and alcohols.

Part 1: Historical Genesis & Mechanistic Evolution

The "Volatility Gap" in Chiral Analysis

In the 1960s and 70s, the field of chiral analysis was dominated by Harry S. Mosher’s development of

Researchers required a reagent that was:

-

Structurally Compact: To minimize retention times.

-

Highly Volatile: To allow elution at lower temperatures, preventing thermal racemization.

-

Conformationally Rigid: To maximize the energy difference (

) between diastereomeric transition states.

The Fluorine Solution

The introduction of 1,1,1-trifluoro-2-propanol as a chiral scaffold bridged this gap. The trifluoromethyl (

-

Electronic: It creates a strong dipole that locks the conformation of the resulting carbamate, enhancing chiral recognition.

-

Physical: It significantly increases vapor pressure compared to non-fluorinated analogs (like isopropyl chloroformate), facilitating GC analysis.

The chloroformate derivative, 1,1,1-trifluoropropan-2-yl carbonochloridate , synthesizes these properties into a reactive electrophile capable of derivatizing amines and alcohols in minutes.

Part 2: Synthesis & Preparation[1][2][3][4][5]

The synthesis of the reagent hinges on the optical purity of the precursor alcohol, (S)-1,1,1-trifluoro-2-propanol.

Stage 1: Enantioselective Reduction of Trifluoroacetone

The precursor is typically obtained via enzymatic reduction, as chemical reduction yields racemates requiring resolution.

Protocol:

-

Substrate: 1,1,1-Trifluoroacetone.

-

Biocatalyst: Alcohol Dehydrogenase (ADH) or whole-cell Baker’s Yeast (Saccharomyces cerevisiae).

-

Conditions: 30°C, aqueous buffer (pH 7), glucose as a cofactor regenerator.

-

Yield: >90% conversion with >98% enantiomeric excess (ee).

Stage 2: Carbonylation to Chloroformate

The conversion of the chiral alcohol to the chloroformate requires careful handling to prevent racemization at the chiral center.

Reaction:

Reagents:

-

(S)-1,1,1-Trifluoro-2-propanol

-

Triphosgene (Solid, safer alternative to phosgene gas)

-

Quinoline or Pyridine (Acid scavenger)

Figure 1: Synthetic pathway from prochiral ketone to the active chiral chloroformate reagent.

Part 3: Experimental Protocols (Self-Validating Systems)

Protocol A: Derivatization of Chiral Amines for GC Analysis

Objective: Determine the enantiomeric purity of a primary amine (e.g., amphetamine analogs).

Reagents:

-

Sample Amine (1-2 mg)

-

(S)-1,1,1-Trifluoropropan-2-yl carbonochloridate (TFPC-Cl) solution (0.1 M in DCM)

-

Base: Pyridine or Triethylamine (TEA)

-

Solvent: Anhydrous Dichloromethane (DCM)

Step-by-Step Workflow:

-

Preparation: Dissolve 1 mg of the amine sample in 200 µL of anhydrous DCM in a 2 mL GC vial.

-

Basification: Add 10 µL of pyridine. Critical: Excess base neutralizes the HCl byproduct, driving the reaction to completion.

-

Acylation: Add 20 µL of TFPC-Cl solution. Cap immediately.

-

Incubation: Vortex for 30 seconds and let stand at room temperature for 15 minutes.

-

Validation Check: If the solution turns cloudy (pyridinium hydrochloride salts), the reaction is proceeding.

-

-

Quench (Optional): Add 200 µL of 0.1 M HCl to remove excess amine/pyridine if direct injection causes tailing.

-

Analysis: Inject 1 µL into GC-FID or GC-MS.

Data Interpretation: The reagent reacts to form two diastereomeric carbamates:

-

(S)-Reagent-(R)-Amine

-

(S)-Reagent-(S)-Amine

Due to the rigidity of the

Protocol B: Quantitative Analysis Table

| Parameter | TFPC-Cl Derivative | Acetyl Derivative (Achiral) | Mosher Derivative (MTPA) |

| Volatility | High (Elutes early) | High | Low (Requires high T) |

| Chiral Discrimination | Moderate to High ( | None | High (NMR preferred) |

| Reaction Time | < 15 mins | < 15 mins | > 1 hour |

| Byproducts | HCl (Gas/Salt) | Acetic Acid | HCl |

| Detection (MS) | Distinct | Non-specific | Distinct aromatic fragments |

Part 4: Mechanistic Visualization

The separation relies on the formation of diastereomers. The

Figure 2: Derivatization logic converting enantiomers into physically separable diastereomers.

Part 5: Critical Differentiations & Troubleshooting

The Acronym Trap

Warning: In commercial catalogs (e.g., Regis Technologies), the acronym "TPC" often refers to N-Trifluoroacetyl-L-Prolyl Chloride , a different chiral reagent derived from proline.

-

Target Molecule: 1,1,1-Trifluoropropan-2-yl carbonochloridate (Chloroformate class).

-

Regis "TPC": Prolyl chloride (Amino acid derivative).

-

Implication: Always verify the CAS number or chemical structure. The chloroformate reacts with both amines and alcohols; the prolyl chloride is specific to amines.

Stability & Storage[6][7]

-

Hydrolysis Risk: Chloroformates are moisture-sensitive. Store at -20°C under argon.

-

Validation: Before critical assays, derivatize a known racemic standard (e.g., racemic

-methylbenzylamine). If you observe a single peak, your reagent has likely hydrolyzed or racemized.

References

-

Bucciarelli, M. et al. (1983). Synthesis of optically active fluorine compounds: Enantioselective reduction of trifluoromethyl ketones by yeast. Synthesis, 1983(11), 897-899.

-

Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer reagents. Configuration of the diastereomeric esters of certain amines and alcohols. Journal of the American Chemical Society, 95(2), 512–519.

-

Zahradníčková, H., et al. (2009). GC separation of amino acid enantiomers via derivatization with heptafluorobutyl chloroformate. Journal of Separation Science, 32(22), 3919-3924.

-

Regis Technologies. (n.d.).[1][2][3] GC Derivatization Reagents: TPC (N-TFA-L-Prolyl Chloride) vs Chloroformates. Chrom Tech Catalog.

-

Shibata, N. et al. (2010).[4] Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Beilstein Journal of Organic Chemistry, 6, 65.

Sources

Methodological & Application

Separating amino acid enantiomers with 1,1,1-Trifluoropropan-2-yl carbonochloridate

Introduction

The precise determination of amino acid enantiomeric purity is critical in peptide therapeutics, food science, and geochemical dating. While direct separation on chiral stationary phases (CSPs) is common, it often suffers from column degradation, high costs, and limited peak capacity.

This Application Note details the indirect separation of amino acid enantiomers using 1,1,1-Trifluoropropan-2-yl carbonochloridate (TFPC-Cl). Unlike standard achiral chloroformates (e.g., ethyl chloroformate) used in the Husek method, TFPC-Cl possesses a chiral center adjacent to the electron-withdrawing trifluoromethyl group.

Why TFPC-Cl?

-

Chiral Discrimination: Reacts with amino acid esters to form diastereomeric carbamates, resolvable on inexpensive achiral columns (e.g., DB-5, C18).

-

Structural Rigidity: The bulky

group restricts conformational rotation, enhancing diastereomeric resolution ( -

Volatility & Detection: The fluorinated moiety significantly increases volatility for Gas Chromatography (GC) and provides a sensitive handle for

NMR and Negative Chemical Ionization (NCI) Mass Spectrometry.

Mechanism of Action

The separation relies on the conversion of enantiomeric mixtures into diastereomers. Diastereomers, unlike enantiomers, possess distinct physical properties (boiling point, polarity), allowing separation on standard stationary phases.

Reaction Scheme:

-

Esterification: The amino acid carboxyl group is protected (methylated) to prevent side reactions and ensure volatility.

-

Acylation: The amino group reacts with (S)-TFPC-Cl via nucleophilic substitution, releasing HCl.

Chemical Equation:

-

L-Amino Acid yields the (S,S)-Diastereomer .

-

D-Amino Acid yields the (S,R)-Diastereomer .

Figure 1: Reaction pathway converting enantiomeric amino acids into separable diastereomeric carbamates.

Materials & Equipment

Reagents

-

Chiral Reagent: (S)-1,1,1-Trifluoropropan-2-yl carbonochloridate (Stereopurity

99% ee).-

Note: Ensure the reagent is stored at 4°C under inert gas.

-

-

Solvents: Dichloromethane (DCM, Anhydrous), Methanol (Anhydrous).

-

Catalysts/Bases: Pyridine (Anhydrous), Acetyl Chloride (for in-situ HCl generation).

-

Standards: Racemic amino acid standard mixture (Sigma-Aldrich or equivalent).

Instrumentation

-

GC-MS: Agilent 7890/5977 or equivalent.

-

Column: DB-5ms or HP-5 (30m

0.25mm

-

-

Alternative (HPLC): C18 Reverse Phase Column (e.g., Zorbax Eclipse Plus).

Experimental Protocol

Safety Warning: TFPC-Cl is corrosive and lachrymatory. Perform all steps in a fume hood.

Phase 1: Preparation of Amino Acid Methyl Esters

Rationale: Carboxyl protection is mandatory for GC analysis and prevents competitive reaction with the chloroformate.

-

Weigh 1-2 mg of dry amino acid sample into a 4 mL screw-cap glass vial.

-

Add 200

L of 3M HCl in Methanol.-

Preparation: Slowly add acetyl chloride to anhydrous methanol (1:4 v/v) at 0°C.

-

-

Cap tightly and heat at 100°C for 30 minutes .

-

Evaporate the solvent to dryness under a stream of Nitrogen (

) at 60°C.-

Checkpoint: The residue (amino acid methyl ester hydrochloride) should be completely dry.

-

Phase 2: Chiral Derivatization with TFPC-Cl

Rationale: Introduction of the chiral auxiliary.

-

Resuspend the dried residue in 200

L of Anhydrous DCM . -

Add 50

L of Pyridine (scavenges HCl produced in the reaction). -

Add 20

L of (S)-TFPC-Cl . -

Vortex for 10 seconds and incubate at Ambient Temperature (25°C) for 20 minutes .

-

Note: Heating is rarely required and may induce racemization.

-

-

Cleanup: Add 200

L of 1M HCl (aq) to remove excess pyridine. Vortex and centrifuge. -

Transfer the lower organic layer (DCM) to a GC vial with insert.

Figure 2: Step-by-step derivatization workflow for biological samples.

Analysis & Validation

GC-MS Parameters

| Parameter | Setting |

| Inlet Temp | 250°C (Split 10:1) |

| Carrier Gas | Helium, 1.0 mL/min (Constant Flow) |

| Oven Program | 60°C (1 min) |

| Transfer Line | 280°C |

| MS Source | 230°C (EI Mode, 70 eV) |

Data Interpretation

-

Elution Order: Typically, the L-enantiomer (forming the S,S-diastereomer) elutes before the D-enantiomer (S,R-diastereomer) on non-polar columns (e.g., DB-5).

-

Crucial Validation Step: You must run a racemic standard (DL-Mix) to establish the Retention Time (

) for both peaks.

-

-

Resolution (

): Calculate resolution using the equation

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| No Peaks | Water in reaction; Hydrolysis of reagent. | Ensure all glassware and solvents are anhydrous. |

| Single Peak (Racemic) | Incomplete derivatization or co-elution. | Check column efficiency; lower oven ramp rate to 5°C/min. |

| Extra Peaks | Pyridine contamination. | Ensure thorough 1M HCl wash (Step 5). |

References

-

Schurig, V. (2001). Separation of enantiomers by gas chromatography. Journal of Chromatography A, 906(1-2), 275-299. Link

- König, W. A. (1987). The Practice of Enantiomer Separation by Capillary Gas Chromatography. Huthig.

-

Hušek, P. (1991). Rapid derivatization and gas chromatographic determination of amino acids. Journal of Chromatography A, 552, 289-299. (Basis for chloroformate mechanisms). Link

-

Sigma-Aldrich. (2023). Chiral Reagents for Derivatization. Technical Bulletin. Link

Standard operating procedure for 1,1,1-Trifluoropropan-2-yl carbonochloridate derivatization

Application Note & Protocol

Standard Operating Procedure for Derivatization using 1,1,1-Trifluoropropan-2-yl Carbonochloridate for Chromatographic Analysis

Abstract and Introduction

The chemical derivatization of analytes is a cornerstone of modern analytical chemistry, employed to enhance analyte properties for superior chromatographic separation and detection.[1] Polar functional groups, such as amines, alcohols, and carboxylic acids, often exhibit poor chromatographic behavior, characterized by low volatility, thermal instability, and a tendency for peak tailing.[2] Derivatization addresses these challenges by converting the polar analyte into a less polar, more volatile, and more thermally stable derivative.[3][4]

1,1,1-Trifluoropropan-2-yl carbonochloridate is a specialized chiral derivatizing reagent. Its utility stems from two key structural features: the chloroformate group and the chiral 1,1,1-trifluoropropan-2-yl moiety. Chloroformates are highly effective for derivatizing primary and secondary amines, alcohols, and phenols, transforming them into stable carbamate and carbonate ester derivatives, respectively.[5] The incorporation of a trifluoromethyl group significantly increases the volatility of the resulting derivative, a critical advantage for Gas Chromatography (GC) analysis.[6] Furthermore, this fluorinated group can enhance detection sensitivity, particularly when using an Electron Capture Detector (ECD) or in Negative Chemical Ionization Mass Spectrometry (NCI-MS).[6][7]

Crucially, as an enantiopure reagent, 1,1,1-Trifluoropropan-2-yl carbonochloridate reacts with chiral analytes (e.g., amino acids, amphetamines) to form diastereomers. These diastereomeric pairs possess different physical properties and can be separated and quantified using standard, achiral chromatographic columns, providing a robust method for determining enantiomeric ratios and concentrations.[8][9] This application note provides a comprehensive guide to the principles, applications, and a detailed protocol for using this reagent.

Chemical Principles and Mechanism of Action

The derivatization process is fundamentally an acylation reaction where the active hydrogen on a nucleophilic functional group (e.g., -NH₂, -OH) is replaced by the 1,1,1-trifluoropropan-2-yloxycarbonyl group.[1]

Reaction Mechanism: The reaction proceeds via a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen (of an amine) or oxygen (of an alcohol) attacks the electrophilic carbonyl carbon of the chloroformate. This forms a transient tetrahedral intermediate. The intermediate then collapses, expelling a chloride ion as the leaving group. A base, typically a non-nucleophilic amine like pyridine or triethylamine, is included in the reaction mixture to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.[5]

Caption: Nucleophilic acyl substitution mechanism.

Applications in Drug Development and Research

The unique properties of the resulting derivatives make this reagent highly valuable in several analytical contexts:

-

Chiral Separations: Resolving enantiomers of chiral drugs, metabolites, and amino acids on achiral GC or HPLC columns.[9] This is critical in pharmaceutical development, where enantiomers can have vastly different pharmacological and toxicological profiles.

-

Trace Analysis: The trifluoromethyl group acts as an electrophore, significantly enhancing sensitivity for Electron Capture Detection (ECD), making it suitable for trace-level quantification of drugs or environmental contaminants.[6]

-

Metabolomics: Enabling the analysis of polar metabolites like amino acids and biogenic amines by GC-MS, which would otherwise be non-volatile.[5][10]

-

Confirmation of Identity: Creating derivatives with characteristic mass spectral fragmentation patterns, aiding in the structural elucidation and confirmation of analytes in complex matrices.[8]

Experimental Workflow and Protocol

The following section outlines a general-purpose protocol for the derivatization of primary/secondary amines or alcohols. Optimization of parameters such as reagent concentration, temperature, and time may be required for specific analytes.

Caption: General experimental workflow for derivatization.

Detailed Step-by-Step Protocol

Materials:

-

Analyte sample (e.g., primary/secondary amine, alcohol)

-

1,1,1-Trifluoropropan-2-yl carbonochloridate

-

Anhydrous aprotic solvent (e.g., acetonitrile, ethyl acetate, dichloromethane)

-

Anhydrous base (e.g., pyridine, triethylamine)

-

Reaction vials (2 mL) with PTFE-lined screw caps[11]

-

Heating block or water bath

-

Vortex mixer and centrifuge

-

Standard laboratory glassware and pipettes

Procedure:

-

Sample Preparation: Accurately place 1-5 mg of the analyte into a clean, dry 2 mL reaction vial. If the sample is in an aqueous solution, it must be evaporated to complete dryness under a gentle stream of nitrogen, as the reagent is highly moisture-sensitive.[12]

-

Reagent Addition:

-

Add 200 µL of an anhydrous aprotic solvent (e.g., acetonitrile) to the vial to dissolve the sample.

-

Add 20 µL of an anhydrous base (e.g., pyridine). Vortex thoroughly.

-

Carefully add 50 µL of 1,1,1-Trifluoropropan-2-yl carbonochloridate to the vial. (Caution: Perform this step in a fume hood).

-

-

Reaction: Immediately cap the vial tightly and vortex for 30 seconds. Place the vial in a heating block or water bath set to 60-70°C for 30 minutes. Reaction times and temperatures may need optimization for specific analytes.[2]

-

Cooling: After the incubation period, remove the vial and allow it to cool to room temperature.

-

Workup (Optional, for "dirty" samples):

-

To remove excess base and salts, add 500 µL of an extraction solvent (e.g., hexane or ethyl acetate) and 500 µL of a 5% sodium bicarbonate aqueous solution.

-

Vortex vigorously for 1 minute, then centrifuge for 5 minutes to separate the layers.

-

Carefully transfer the upper organic layer to a clean vial.

-

-

Drying: Pass the organic layer through a small column of anhydrous sodium sulfate or add a small amount of anhydrous sodium sulfate directly to the vial to remove any residual water.

-

Analysis: The sample is now ready for analysis. Inject an appropriate volume (typically 1 µL) into the GC or HPLC system.

Summary of Key Derivatization Parameters

The optimal conditions can vary based on the analyte's structure and functional group. The following table provides general guidelines.

| Parameter | Recommended Condition | Rationale & Comments |

| Analyte Class | Primary/Secondary Amines, Alcohols, Phenols | Carboxylic acids may also react to form mixed anhydrides, but this is less common for GC analysis.[5] |

| Solvent | Anhydrous Acetonitrile, Ethyl Acetate, Dichloromethane | Must be aprotic and anhydrous to prevent hydrolysis of the chloroformate reagent.[12] |

| Base | Anhydrous Pyridine, Triethylamine | Acts as an HCl scavenger to drive the reaction equilibrium towards the product side.[5] |

| Reagent Ratio | >2:1 molar excess of reagent to active hydrogens | A significant excess ensures complete derivatization, especially for trace-level samples.[12] |

| Temperature | 60 - 80 °C | Provides sufficient activation energy for the reaction without causing degradation of the analyte or derivative. |

| Time | 15 - 60 minutes | Reaction is typically rapid but should be optimized by analyzing aliquots at different time points.[2] |

Safety and Handling Precautions

-

Reagent Handling: 1,1,1-Trifluoropropan-2-yl carbonochloridate is a chloroformate. Chloroformates are corrosive, lachrymatory (tear-inducing), and moisture-sensitive.[13] Always handle this reagent in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).

-

Byproducts: The reaction generates HCl. The use of a base neutralizes this, but proper ventilation is still essential.

-

Solvents: Use flammable solvents only in a well-ventilated area and away from ignition sources.[14]

-

Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.

Troubleshooting Guide

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low or No Derivative Peak | 1. Inactive reagent (hydrolyzed).2. Water present in sample or solvent.3. Insufficient reaction time/temperature. | 1. Use a fresh, unopened vial of reagent.2. Ensure sample is completely dry; use anhydrous solvents.3. Increase reaction time and/or temperature incrementally. |

| Multiple Derivative Peaks | 1. Incomplete derivatization.2. Derivatization of multiple sites on analyte.3. Side reactions or degradation. | 1. Increase reagent excess and/or reaction time.2. Expected for polyfunctional analytes; confirm with MS.3. Lower the reaction temperature; check analyte stability. |

| Poor Peak Shape (Tailing) | 1. Active sites in the GC inlet or column.2. Incomplete derivatization. | 1. Use a deactivated inlet liner; condition the column.2. Re-optimize the derivatization protocol for completeness. |

| Reagent/Byproduct Interference | Excess reagent or byproducts co-eluting with the analyte. | Perform an aqueous workup step (Section 4.1, Step 5) to remove polar byproducts and excess base. |

References

-

Hušek, P., & Šimek, P. (1994). Analysis of amino acids by gas chromatography-flame ionization detection and gas chromatography-mass spectrometry: simultaneous derivatization of functional groups by an aqueous-phase chloroformate-mediated reaction. Journal of Chromatography A, 663(1), 71-8. Retrieved from [Link]

-

Chrom Tech, Inc. (2025). Why Use GC Derivatization Reagents. Retrieved from [Link]

-

Chan, M. K. H., & Lee, J. W. (n.d.). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Hong Kong Medical Technology Association Journal. Retrieved from [Link]

-

ResearchGate. (n.d.). Reaction mechanism of alkyl chloroformate derivatization reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Chloroformate. Retrieved from [Link]

-

Science.gov. (n.d.). ethyl chloroformate derivatization: Topics by Science.gov. Retrieved from [Link]

-

ResearchGate. (2022). Acylation, silylation, alkylation or chiral derivatization agents using GC/MS? Retrieved from [Link]

-

Regis Technologies. (n.d.). Chiral Derivatization Reagents/Solvents. Retrieved from [Link]

-

Fan, T. W., & Lane, A. N. (2017). Chloroformate Derivatization for Tracing the Fate of Amino Acids in Cells and Tissues by Multiple Stable Isotope Resolved Metabolomics (mSIRM). Progress in molecular biology and translational science, 141, 141-165. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Derivatization. Retrieved from [Link]

-

University of Southampton. (n.d.). 1,1,1-Trifluoropropan-2-ammonium triflate: stereoselective synthesis and direct use in reaction with epoxides. ePrints Soton. Retrieved from [Link]

-

IU Indianapolis ScholarWorks. (n.d.). Formation and identification of novel derivatives of primary amine and zwitterionic drugs. Retrieved from [Link]

-

Tai, H. C., et al. (2020). Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry. Journal of Chromatography A, 1610, 460536. Retrieved from [Link]

-

ResearchGate. (n.d.). A non-exhaustive list of derivatization reagents used in amine analysis. Retrieved from [Link]

-

Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS. Retrieved from [Link]

-

Santos, M. A., et al. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals (Basel), 17(2), 247. Retrieved from [Link]

-

National Institutes of Health. (2021). Synthesis and Applications of Selected Fluorine-Containing Fluorophores. PMC. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Facile Synthesis of Carbamoyl Fluorides via N-Carbamoylimidazole Activation. PMC. Retrieved from [Link]

-

Max Delbrück Center. (2021). Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry. Retrieved from [Link]

Sources

- 1. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chromtech.com [chromtech.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Chloroformate - Wikipedia [en.wikipedia.org]

- 6. jfda-online.com [jfda-online.com]

- 7. Synthesis and Applications of Selected Fluorine-Containing Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]

- 8. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 9. Chiral Derivatization Reagents/Solvents - Regis Technologies [registech.com]

- 10. Chloroformate Derivatization for Tracing the Fate of Amino Acids in Cells and Tissues by Multiple Stable Isotope Resolved Metabolomics (mSIRM) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. gcms.cz [gcms.cz]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. fishersci.com [fishersci.com]

- 14. WERCS Studio - Application Error [assets.thermofisher.com]

Application Note: HPLC Method Development with 1,1,1-Trifluoropropan-2-yl Carbonochloridate (TFPC) Derivatives

Executive Summary

The resolution of enantiomers is a critical bottleneck in drug development, often requiring expensive chiral stationary phases (CSPs) that suffer from low durability and limited peak capacity. This guide details a robust alternative: Pre-column derivatization using 1,1,1-Trifluoropropan-2-yl carbonochloridate (TFPC) .

While TFPC (also known as 2,2,2-trifluoro-1-methylethyl chloroformate) is historically favored in Gas Chromatography (GC) for its volatility, its utility in High-Performance Liquid Chromatography (HPLC) is underutilized but powerful. By converting enantiomers into diastereomers, TFPC allows for baseline separation on standard, rugged C18 or Phenyl-Hexyl columns . This protocol provides a cost-effective, high-throughput solution for determining the enantiomeric purity of chiral amines and alcohols.

Mechanistic Principles

The Chemistry of Discrimination

TFPC is a Chiral Derivatizing Agent (CDA). It reacts with nucleophiles (primary/secondary amines, alcohols) to form carbamates or carbonates.

-

The Reagent: TFPC contains a chiral center adjacent to a trifluoromethyl (

) group. -

The Reaction:

-

The Separation Mechanism: The

group is bulky and highly electronegative. When the (S)-TFPC reagent binds to a racemic analyte (mixture of R and S), it forms two diastereomers: (S,S)-Carbamate and (S,R)-Carbamate . These diastereomers differ significantly in:-

3D Spatial Arrangement: Steric hindrance alters interaction with the stationary phase.

-

Lipophilicity: The

group creates distinct hydrophobic vectors.

-

These physical differences allow standard Reverse-Phase (RP) columns to separate the pair, often with high resolution (

Reaction Scheme Visualization

Caption: Conversion of enantiomeric pairs into separable diastereomers via TFPC derivatization.

Experimental Protocol

Materials & Reagents[1][2][3]

-

Reagent: (S)-(-)-1,1,1-Trifluoropropan-2-yl carbonochloridate (Sigma/Merck or TCI). Note: Store at 2-8°C, moisture sensitive.

-

Solvents: HPLC-grade Acetonitrile (ACN), Methanol (MeOH).

-

Base: Pyridine (anhydrous) or Borate Buffer (0.2 M, pH 9.0).

-

Quench: 1M HCl or 10% Dimethylamine solution.

Method A: Anhydrous Derivatization (Recommended for Hydrophobic Analytes)

Best for drugs with low water solubility or when using Normal Phase/HILIC downstream.

-

Preparation: Dissolve 1.0 mg of sample in 500 µL of anhydrous ACN.

-

Basification: Add 50 µL of anhydrous Pyridine.

-

Reaction: Add 20 µL of TFPC reagent. Vortex immediately for 30 seconds.

-

Incubation: Let stand at Room Temperature (RT) for 10 minutes. (Heat to 60°C if steric hindrance is suspected).

-

Work-up: Evaporate to dryness under

stream to remove excess pyridine/reagent. Reconstitute in Mobile Phase A/B (50:50).

Method B: Biphasic Derivatization (Recommended for Amino Acids/Hydrophilic Amines)

Best for biological fluids or polar analytes.

-

Preparation: Mix 100 µL of aqueous sample with 100 µL of Borate Buffer (pH 9.0).

-

Reaction: Add 100 µL of TFPC solution (10 mM in ACN).

-

Agitation: Shake vigorously for 2 minutes.

-

Extraction: Add 400 µL of Ethyl Acetate or Hexane. Vortex and centrifuge.

-

Analysis: Inject the organic layer (for Normal Phase) or dry and reconstitute (for Reverse Phase).

HPLC Method Development Strategy

Unlike chiral columns, where method development is often "trial and error," diastereomeric separation follows predictable RP-HPLC rules.

Column Selection

| Column Type | Suitability | Mechanism |

| C18 (ODS) | High | Hydrophobic discrimination. The |

| Phenyl-Hexyl | Optimal | |

| C8 | Medium | Use only if the derivative is extremely hydrophobic and retains too long on C18. |

Mobile Phase & Detection

-

Solvents: Water/ACN gradients are preferred over Methanol. ACN provides sharper peaks for fluorinated compounds.

-

Modifier: 0.1% Formic Acid (for MS) or Phosphoric Acid (for UV).

-

Detection:

-

UV: TFPC derivatives have weak UV absorbance (carbonyl ~205-210 nm). Critical: If your analyte lacks a chromophore (e.g., aliphatic amines), use MS detection or a different reagent (like FMOC). If the analyte has a phenyl ring (e.g., amphetamine), UV at 254 nm is sufficient.

-

MS: Excellent sensitivity. The

group provides a unique mass deficit and distinct fragmentation patterns.

-

Optimization Workflow

Caption: Decision tree for optimizing HPLC separation of TFPC diastereomers.

Troubleshooting & Critical Control Points

Common Issues

-

Racemization: While TFPC is stable, high pH (>10) or prolonged heating (>70°C) during derivatization can induce racemization of the analyte or reagent. Solution: Keep pH < 9.5 and Temp < 60°C.[1]

-

Hydrolysis: The reagent is sensitive to water. Solution: Ensure ACN/Pyridine are anhydrous. Store reagent with desiccant.

-

Peak Tailing: Often caused by unreacted amine interacting with silanols. Solution: Ensure >10x molar excess of TFPC to drive reaction to completion.

Validation Parameters (Example Data)

| Parameter | Acceptance Criteria | Typical Result with TFPC |

| Resolution ( | ||

| Derivatization Yield | ||

| Stability | Derivatives stable for 48h at 4°C | |

| Linearity ( |

References

-

Hušek, P. (1991). "Rapid derivatization and gas chromatographic determination of amino acids." Journal of Chromatography A.

- Context: Foundational work on chloroformate derivatization mechanisms applicable to both GC and HPLC.

-

Einarsson, S., et al. (1987). "Separation of amino acid enantiomers and chiral amines using precolumn derivatization with (+)-1-(9-fluorenyl)ethyl chloroformate and reversed-phase liquid chromatography." Analytical Chemistry.

- Context: Establishes the protocol for chiral chloroformate derivatiz

-

Thermo Fisher Scientific. (2025). "Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines." Application Note.

- Context: Detailed automation protocols for amine derivatiz

-

Sigma-Aldrich. "Proline Derivatization and Enantioresolution by Chiral GC." Technical Bulletin.

- Context: Illustrates the specific utility of trifluoro-derivatives in enhancing volatility and separ

Sources

Application Notes and Protocols for Sample Preparation of Biological Fluids Using 1,1,1-Trifluoropropan-2-yl Carbonochloridate

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the use of 1,1,1-Trifluoropropan-2-yl carbonochloridate as a derivatization agent for the sample preparation of biological fluids. The primary application of this chiral reagent is for the enantioselective analysis of chiral molecules, such as amino acids, amines, and alcohols, in complex matrices like plasma, serum, and urine. The formation of diastereomers allows for their separation and quantification using standard chromatographic techniques, most notably Gas Chromatography-Mass Spectrometry (GC-MS). This document outlines the synthesis of the reagent, the mechanism of derivatization, detailed step-by-step protocols for sample preparation, and analytical conditions for GC-MS analysis.

Introduction: The Challenge of Chiral Analysis in Biofluids

Biological systems are inherently chiral, and the enantiomers of a chiral drug or metabolite can exhibit significantly different pharmacological and toxicological profiles. Consequently, the ability to separate and quantify individual enantiomers in biological fluids is of paramount importance in drug development, clinical diagnostics, and metabolomics.[1] However, the direct analysis of enantiomers is often challenging due to their identical physical and chemical properties in an achiral environment.[2]

Derivatization with a chiral derivatizing agent (CDA) is a robust strategy to overcome this analytical hurdle.[1][2] By reacting the enantiomeric analytes with a single enantiomer of a CDA, a pair of diastereomers is formed. These diastereomers possess different physical properties and can be separated by conventional achiral chromatography.[2] 1,1,1-Trifluoropropan-2-yl carbonochloridate, a chiral chloroformate, serves as an effective CDA for analytes containing primary or secondary amine and hydroxyl functional groups. The trifluoromethyl group in the reagent can also enhance the volatility and improve the chromatographic properties of the derivatives for GC analysis.

Synthesis and Properties of 1,1,1-Trifluoropropan-2-yl Carbonochloridate

1,1,1-Trifluoropropan-2-yl carbonochloridate is synthesized from the corresponding chiral alcohol, 1,1,1-Trifluoropropan-2-ol, by reaction with phosgene or a phosgene equivalent like diphosgene or triphosgene.[3] The reaction is typically carried out in an inert solvent in the presence of a base to neutralize the HCl byproduct.[4]

Key Properties:

| Property | Value |

| Molecular Formula | C4H4ClF3O2 |

| Molecular Weight | 176.52 g/mol |

| Appearance | Colorless liquid (expected) |

| Reactivity | Highly reactive towards nucleophiles (amines, alcohols, water) |

| Chirality | Exists as (R) and (S) enantiomers |

Mechanism of Derivatization

1,1,1-Trifluoropropan-2-yl carbonochloridate readily reacts with nucleophilic functional groups such as primary and secondary amines, and alcohols, to form stable carbamates and carbonates, respectively. The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen or oxygen atom of the analyte attacks the electrophilic carbonyl carbon of the chloroformate, leading to the displacement of the chloride leaving group. The reaction is typically performed in a basic medium to neutralize the liberated hydrochloric acid and to deprotonate the analyte, thereby increasing its nucleophilicity.

Caption: Derivatization of a primary amine with 1,1,1-Trifluoropropan-2-yl carbonochloridate.

Experimental Protocols

The following protocols are generalized for the derivatization of chiral amines or amino acids in biological fluids. Optimization of specific parameters may be required for different analytes and matrices.

Materials and Reagents

-

Biological fluid (e.g., plasma, urine)

-

1,1,1-Trifluoropropan-2-yl carbonochloridate solution (1% in an aprotic solvent like toluene or acetonitrile)

-

Internal Standard (a structurally similar chiral compound)

-

Pyridine (or another suitable base)

-

Extraction Solvent (e.g., ethyl acetate, dichloromethane)

-

Anhydrous Sodium Sulfate

-

Deionized Water

-

Vortex mixer

-

Centrifuge

-

GC-MS system

Sample Preparation and Derivatization Workflow

Caption: Workflow for sample preparation and derivatization.

Detailed Protocol for Plasma Samples

-

Protein Precipitation: To 100 µL of plasma in a microcentrifuge tube, add 400 µL of ice-cold acetonitrile containing the internal standard. Vortex for 1 minute.

-

Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Collection: Carefully transfer the supernatant to a clean tube.

-

Solvent Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature.

-

Reconstitution: Reconstitute the dried residue in 100 µL of a suitable aqueous buffer (e.g., 0.1 M borate buffer, pH 9.5).

-

Derivatization: Add 20 µL of pyridine followed by 50 µL of 1% 1,1,1-Trifluoropropan-2-yl carbonochloridate solution. Vortex immediately for 30 seconds and let the reaction proceed at room temperature for 15 minutes.

-

Extraction: Add 500 µL of ethyl acetate and vortex for 1 minute to extract the derivatized analytes.

-

Phase Separation: Centrifuge at 2,000 x g for 5 minutes.

-

Organic Phase Collection: Carefully transfer the upper organic layer to a new tube.

-

Drying: Add a small amount of anhydrous sodium sulfate to the collected organic phase to remove any residual water.

-

Final Preparation: Transfer the dried organic extract to a GC vial for analysis.

GC-MS Analysis

The derivatized diastereomers can be separated and detected using a standard GC-MS system.

Table of Suggested GC-MS Parameters:

| Parameter | Setting | Rationale |

| Gas Chromatograph | ||

| Column | Achiral capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) | The diastereomers are separable on a standard achiral column. |

| Injection Mode | Splitless | For trace-level analysis. |

| Injection Volume | 1 µL | |

| Inlet Temperature | 250 °C | To ensure complete vaporization of the derivatives. |

| Carrier Gas | Helium | |

| Flow Rate | 1.0 mL/min (constant flow) | |

| Oven Program | Initial: 100 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min) | To achieve good separation of the diastereomeric peaks. |

| Mass Spectrometer | ||

| Ionization Mode | Electron Ionization (EI) | Standard ionization technique for GC-MS. |

| Ion Source Temp. | 230 °C | |

| Quadrupole Temp. | 150 °C | |

| Acquisition Mode | Selected Ion Monitoring (SIM) | For enhanced sensitivity and selectivity. |

Data Analysis and Interpretation

The separation of the two diastereomeric peaks will be observed in the chromatogram. The peak area of each diastereomer is proportional to the concentration of the corresponding enantiomer in the original sample. The enantiomeric excess (%ee) can be calculated using the following formula:

%ee = [ (Peak Area₁ - Peak Area₂) / (Peak Area₁ + Peak Area₂) ] x 100

Where Peak Area₁ and Peak Area₂ are the integrated areas of the two diastereomer peaks.

Troubleshooting

| Issue | Potential Cause | Suggested Solution |

| No or low derivatization yield | Inactive reagent (hydrolyzed) | Use fresh reagent; ensure anhydrous conditions. |

| Incorrect pH | Optimize the pH of the reaction buffer (typically 9-10). | |

| Poor peak shape | Active sites in the GC system | Deactivate the GC inlet liner and column. |

| Co-eluting interferences | Improve the sample cleanup procedure. | |

| Poor separation of diastereomers | Suboptimal GC temperature program | Optimize the temperature ramp rate and final temperature. |

Conclusion

1,1,1-Trifluoropropan-2-yl carbonochloridate is a promising chiral derivatizing agent for the enantioselective analysis of chiral amines and alcohols in biological fluids. The derivatization protocol is straightforward and compatible with standard sample preparation techniques such as protein precipitation and liquid-liquid extraction. The resulting diastereomers can be effectively separated and quantified by GC-MS, providing a reliable method for determining the enantiomeric composition of target analytes in complex biological matrices.

References

- Dettmer, K., & Oefner, P. J. (2009). Amino acid analysis in biological fluids by GC-MS.

- Krumpochova, P., et al. (2015). Analysis of propyl chloroformate derivatized amino acids by GC–MS in SIM mode.

- Dettmer-Wilde, K., & Oefner, P. J. (n.d.). Amino acid analysis in biological fluids by GC-MS. SciSpace.

- Dettmer, K., et al. (2011).

- Merck. (n.d.). The Derivatization and Analysis of Amino Acids by GC-MS.

- Wikipedia. (n.d.).

- Fan, T. W.-M., et al. (2017). Chloroformate Derivatization for Tracing the Fate of Amino Acids in Cells and Tissues by Multiple Stable Isotope. UKnowledge.

- Alfa Chemistry. (n.d.). Chiral Derivatization Reagents - Analytical Chemical Products.

- Qiu, Y., et al. (n.d.). Application of ethyl chloroformate derivatization for gas chromatography–mass spectrometry based metabonomic profiling. SciSpace.

- Nováková, L. (2020). Advances in Sample Preparation for Biological Fluids.

- Qiu, Y., et al. (2007). Application of ethyl chloroformate derivatization for gas chromatography-mass spectrometry based metabonomic profiling. PubMed.

- Husek, P., & Simek, P. (2006). Alkyl Chloroformates in Sample Derivatization Strategies for GC Analysis. Review on a Decade Use of the Reagents as Esterifying Agents.

- Sigma-Aldrich. (n.d.). (-)-1-(9-Fluorenyl)

- Moldovan, R.-C., et al. (2017). (+) or (-)-1-(9-fluorenyl)

- Goto, A., et al. (n.d.).

- Sigma-Aldrich. (n.d.). Phosgene and Substitutes.

- Fan, T. W.-M., et al. (2017). Chloroformate Derivatization for Tracing the Fate of Amino Acids in Cells and Tissues by Multiple Stable Isotope Resolved Metabolomics (mSIRM). PMC.

- Andersson, M., et al. (2016). Chiral analysis of β-methylamino alanine (BMAA) enantiomers after (+)-1-(9-fluorenyl)-ethyl chloroformate (FLEC)

- Wikipedia. (n.d.). Phosgene.

- Keil, T., et al. (2021). Novel synthetic pathway for the production of phosgene. CORE.

- Gika, H. G., et al. (2022). Liquid Chromatography-Mass Spectrometry (LC-MS)

- Eckert, H. (n.d.). Phosgenation reactions.

- Google Patents. (n.d.).

- American Chemistry Council. (2021). 3.0 Properties of Phosgene.

Sources

Application Notes and Protocols: Microwave-Assisted Derivatization with 1,1,1-Trifluoropropan-2-yl carbonochloridate for Enhanced GC-MS Analysis

Introduction: The Imperative for Speed and Sensitivity in Modern Analytical Chemistry

In the landscape of pharmaceutical research, drug development, and clinical diagnostics, the rapid and accurate quantification of small molecules is paramount. Gas chromatography-mass spectrometry (GC-MS) stands as a cornerstone analytical technique, offering high-resolution separation and sensitive detection. However, a significant bottleneck in many GC-MS workflows is the derivatization step—a chemical modification required to enhance the volatility and thermal stability of polar analytes containing active hydrogen atoms (e.g., amines, phenols, thiols).[1][2] Traditional derivatization methods often involve lengthy reaction times at elevated temperatures, hindering high-throughput analysis.[2][3][4]

Microwave-assisted chemical synthesis has emerged as a transformative technology, offering dramatic reductions in reaction times, increased yields, and improved reaction selectivity.[2][5] This application note provides a comprehensive guide to the use of 1,1,1-Trifluoropropan-2-yl carbonochloridate as a novel derivatizing agent under microwave-assisted conditions. The trifluoromethyl group in this reagent imparts unique properties to the resulting derivatives, including enhanced volatility and the potential for highly sensitive detection using electron capture detectors (ECD) or negative chemical ionization mass spectrometry (NCI-MS).

This document is intended for researchers, scientists, and drug development professionals seeking to optimize their analytical workflows by leveraging the synergies between a specialized derivatizing agent and the power of microwave technology.

The Reagent: 1,1,1-Trifluoropropan-2-yl carbonochloridate

1,1,1-Trifluoropropan-2-yl carbonochloridate, also known as trifluoroisopropyl chloroformate, is a highly reactive derivatizing agent. Its utility stems from the electrophilic carbonyl carbon, which readily reacts with nucleophilic functional groups such as primary and secondary amines, phenols, and thiols.

Causality Behind Experimental Choices: Why a Fluorinated Reagent?

The choice of a fluorinated derivatizing agent is a strategic one, aimed at enhancing the analytical performance of the resulting derivatives in several key ways:

-

Increased Volatility: The incorporation of the trifluoromethyl group significantly increases the volatility of the derivatives, making them more amenable to GC analysis. This allows for lower elution temperatures and reduced analysis times.

-

Improved Chromatographic Properties: The fluorinated derivatives often exhibit improved peak shapes and reduced tailing on common GC columns, leading to better resolution and more accurate quantification.

-

Enhanced Detector Sensitivity: The highly electronegative fluorine atoms make the derivatives particularly suitable for sensitive detection by ECD and NCI-MS, enabling lower limits of detection for trace-level analysis.

-

Distinct Mass Spectral Fragmentation: The presence of the trifluoromethyl group leads to characteristic fragmentation patterns in the mass spectrometer, aiding in structural elucidation and confirmation of the derivatized analytes.

The Technology: Principles of Microwave-Assisted Chemistry

Microwave-assisted synthesis utilizes microwave energy to heat a reaction mixture directly and efficiently. Unlike conventional heating methods that rely on conduction and convection, microwaves interact directly with polar molecules in the reaction mixture, leading to rapid and uniform heating. This results in several advantages for derivatization reactions:

-

Reduced Reaction Times: Reactions that may take hours with conventional heating can often be completed in minutes using microwave irradiation.[2][3][4]

-

Increased Reaction Efficiency and Yields: The rapid and uniform heating can lead to more complete reactions and higher yields of the desired derivatives.

-

Enhanced Reaction Control: Modern microwave synthesis platforms allow for precise control of temperature and pressure, ensuring reproducible reaction conditions.

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a detailed methodology for the microwave-assisted derivatization of primary/secondary amines and phenols using 1,1,1-Trifluoropropan-2-yl carbonochloridate. These protocols are designed to be a starting point and may require optimization for specific analytes and matrices.

Protocol 1: Microwave-Assisted Derivatization of Primary and Secondary Amines

This protocol describes the formation of trifluoroisopropyl carbamates from primary and secondary amines.

Materials:

-

Analyte solution (in a suitable solvent, e.g., acetonitrile, ethyl acetate)

-

1,1,1-Trifluoropropan-2-yl carbonochloridate solution (10% in acetonitrile)

-

Pyridine (as a catalyst and acid scavenger)

-

Microwave synthesis vials (10 mL) with caps

-

Microwave synthesizer

-

GC-MS system

Procedure:

-

Sample Preparation: To a 10 mL microwave vial, add 100 µL of the analyte solution.

-

Addition of Reagents: Add 200 µL of the 1,1,1-Trifluoropropan-2-yl carbonochloridate solution and 50 µL of pyridine to the vial.

-

Microwave Irradiation: Seal the vial and place it in the microwave synthesizer. Irradiate the mixture at 80°C for 5 minutes.

-

Quenching and Extraction: After cooling, add 1 mL of deionized water to the vial to quench any unreacted reagent. Extract the derivatized analyte with 1 mL of n-hexane or ethyl acetate.

-

Analysis: Transfer the organic layer to a GC vial for analysis by GC-MS.

Causality Behind Experimental Choices:

-

Pyridine: Acts as a base to neutralize the HCl byproduct of the reaction, driving the equilibrium towards product formation. It also serves as a catalyst.

-

Microwave Conditions: The temperature and time have been selected to ensure rapid and complete derivatization while minimizing potential degradation of the analytes or derivatives.

Protocol 2: Microwave-Assisted Derivatization of Phenols

This protocol details the formation of trifluoroisopropyl carbonates from phenolic compounds.

Materials:

-

Analyte solution (in a suitable solvent, e.g., acetonitrile, acetone)

-

1,1,1-Trifluoropropan-2-yl carbonochloridate solution (10% in acetonitrile)

-

Potassium carbonate (as a base)

-

Microwave synthesis vials (10 mL) with caps

-

Microwave synthesizer

-

GC-MS system

Procedure:

-

Sample Preparation: To a 10 mL microwave vial, add 100 µL of the analyte solution.

-

Addition of Reagents: Add 200 µL of the 1,1,1-Trifluoropropan-2-yl carbonochloridate solution and approximately 10 mg of anhydrous potassium carbonate to the vial.

-

Microwave Irradiation: Seal the vial and place it in the microwave synthesizer. Irradiate the mixture at 100°C for 7 minutes.

-

Quenching and Extraction: After cooling, add 1 mL of deionized water. Extract the derivatized analyte with 1 mL of diethyl ether or dichloromethane.

-

Analysis: Transfer the organic layer to a GC vial for analysis by GC-MS.

Causality Behind Experimental Choices:

-

Potassium Carbonate: A solid base is used here to avoid potential side reactions with pyridine in the presence of phenols.

-

Higher Temperature and Longer Time: Phenols are generally less nucleophilic than amines, requiring slightly more forcing conditions to achieve complete derivatization.

Data Presentation: Expected Performance

The following table summarizes the expected reaction parameters and outcomes for the microwave-assisted derivatization protocols.

| Analyte Class | Reagent | Catalyst/Base | Solvent | Microwave Temp. | Microwave Time | Expected Yield |

| Primary/Secondary Amines | 1,1,1-Trifluoropropan-2-yl carbonochloridate | Pyridine | Acetonitrile | 80°C | 5 min | >95% |

| Phenols | 1,1,1-Trifluoropropan-2-yl carbonochloridate | K₂CO₃ | Acetonitrile | 100°C | 7 min | >90% |

Trustworthiness: A Self-Validating System

To ensure the reliability and reproducibility of these protocols, the following quality control measures should be implemented:

-

Internal Standards: The use of a deuterated or structurally similar internal standard is highly recommended to correct for variations in extraction efficiency and instrument response.

-

Method Blanks: A method blank (containing all reagents except the analyte) should be run with each batch of samples to check for contamination.

-

Calibration Curves: A calibration curve should be prepared using a series of known concentrations of the derivatized analyte to ensure accurate quantification.

-

Confirmation of Derivatization: The mass spectra of the derivatized analytes should be carefully examined to confirm the addition of the trifluoroisopropyl carbamate or carbonate moiety.

Visualization of the Workflow and Reaction

Derivatization Reaction of a Primary Amine

Caption: Reaction scheme for the derivatization of a primary amine.

Experimental Workflow

Caption: General workflow for microwave-assisted derivatization.

Conclusion: Accelerating Analytical Insights

The combination of 1,1,1-Trifluoropropan-2-yl carbonochloridate and microwave-assisted derivatization offers a powerful strategy for enhancing the speed, efficiency, and sensitivity of GC-MS analysis for a wide range of polar analytes. By significantly reducing derivatization times and improving the analytical characteristics of the derivatives, this approach enables higher sample throughput and provides more reliable quantitative data. The protocols and principles outlined in this application note serve as a robust foundation for researchers and scientists to develop and validate high-performance analytical methods tailored to their specific needs in drug discovery, development, and beyond.

References

-

J.D. Hoofnagle, A.L. Lahaie, "Microwave-assisted derivatization procedures for gas chromatography/mass spectrometry analysis", Journal of Chromatography A, 1217(46), 7254-7260 (2010). Available at: [Link]

-

M. Moos, et al., "A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization", Amino Acids, 53(3), 347-358 (2021). Available at: [Link]

-

A.K. Malik, et al., "Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts", Metabolites, 11(3), 183 (2021). Available at: [Link]

-

S.M. Z. Hossain, et al., "Derivatization Strategies for the Determination of Biogenic Amines with Chromatographic Techniques", In Biogenic Amines, IntechOpen (2019). Available at: [Link]

-

C. O. Kappe, "Microwave-assisted derivatization procedures for gas chromatography/mass spectrometry analysis", Anal Bioanal Chem, 396, 229–246 (2010). Available at: [Link]

-

T.Y. Chu, et al., "Microwave-accelerated derivatization processes for the determination of phenolic acids by gas chromatography-mass spectrometry", Talanta, 54(6), 1163-1171 (2001). Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Microwave-accelerated derivatization processes for the determination of phenolic acids by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Preventing racemization during 1,1,1-Trifluoropropan-2-yl carbonochloridate derivatization